1-(1-cyanocyclopentyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)methanesulfonamide
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Overview
Description
1-(1-Cyanocyclopentyl)-N-(3-hydroxyspiro[33]heptan-1-yl)methanesulfonamide is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyanocyclopentyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cycloaddition reaction, followed by functional group transformations to introduce the cyanocyclopentyl and methanesulfonamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyanocyclopentyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyanocyclopentyl group can be reduced to primary amines.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include primary amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(1-Cyanocyclopentyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-cyanocyclopentyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
- 2-oxa-1-azaspirobicyclo[3.2.0]heptanes
- 1-(2-azaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine derivatives(https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2018226769)
Comparison: 1-(1-Cyanocyclopentyl)-N-(3-hydroxyspiro[33]heptan-1-yl)methanesulfonamide is unique due to its specific spirocyclic structure and the presence of both cyanocyclopentyl and methanesulfonamide groups This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications
Properties
IUPAC Name |
1-(1-cyanocyclopentyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c15-9-13(4-1-2-5-13)10-20(18,19)16-11-8-12(17)14(11)6-3-7-14/h11-12,16-17H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDINTWXVHOYFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)NC2CC(C23CCC3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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